molecular formula C11H6BrClFNO B8294248 3-Bromo-4-(2-chloro-5-fluorophenoxy)pyridine

3-Bromo-4-(2-chloro-5-fluorophenoxy)pyridine

Cat. No. B8294248
M. Wt: 302.52 g/mol
InChI Key: JYEJCQIMJBHRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(2-chloro-5-fluorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H6BrClFNO and its molecular weight is 302.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(2-chloro-5-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(2-chloro-5-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-(2-chloro-5-fluorophenoxy)pyridine

Molecular Formula

C11H6BrClFNO

Molecular Weight

302.52 g/mol

IUPAC Name

3-bromo-4-(2-chloro-5-fluorophenoxy)pyridine

InChI

InChI=1S/C11H6BrClFNO/c12-8-6-15-4-3-10(8)16-11-5-7(14)1-2-9(11)13/h1-6H

InChI Key

JYEJCQIMJBHRFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OC2=C(C=NC=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-fluorophenol (1.50 g, 10.24 mmol), 3-bromo-4-chloropyridine (1.50 g, 7.79 mmol) and DBU (1.50 g, 9.85 mmol) were heated at 130° C. in NMP (10 mL) for 15 hours. The reaction mixture was cooled and partitioned between water (100 mL) and MTBE (100 mL). The organic layer was separated, washed with dilute aq NaOH and brine, dried (MgSO4) and concentrated in vacuo to provide 3-bromo-4-(2-chloro-5-fluorophenoxy)pyridine (1.98 g, 84% yield) as brownish oil suitable for use in the next reaction. MS (ESI) m/z: 303.9 (M+H+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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